H-VAL-PHE-OH

Vue d'ensemble

Description

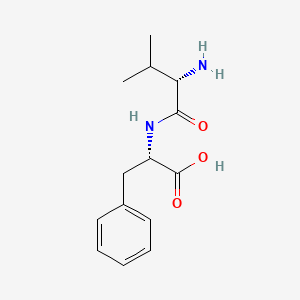

H-VAL-PHE-OH: is a dipeptide composed of the amino acids L-valine and L-phenylalanine. It is known for its biocompatibility and is often used in scientific research for various applications . The compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: H-VAL-PHE-OH can be synthesized through chemical reactions involving the coupling of L-valine and L-phenylalanine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically includes steps such as protection of the amino groups, coupling of the amino acids, and deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified bacteria such as Escherichia coli. This method is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Oxidation Reactions

H-Val-Phe-OH undergoes oxidation primarily at the aromatic phenylalanine residue. Key findings include:

-

Dess-Martin Periodinane (DMP) Oxidation :

Selective oxidation of the tyrosine analog in peptides generates dopaquinone intermediates, which can fragment the peptide backbone. For this compound, similar oxidative cleavage mechanisms are inferred, leading to N-terminal amide bond scission . -

2-Iodoxybenzoic Acid (IBX) Oxidation :

Produces peptidyl dopaquinone intermediates (e.g., m/z 868.2), followed by fragmentation into smaller peptides or amino acids .

Hydrolysis and Fragmentation

The amide bonds in this compound are susceptible to hydrolysis under specific conditions:

-

Acid/Base Hydrolysis :

-

Collision-Induced Dissociation (CID) :

In mass spectrometry, protonated this compound fragments into a₁ (Val) and y₁ (Phe) ions, with a log(a₁/y₁) ratio correlating with proton affinity of intermediates .

Self-Assembly and Supramolecular Interactions

This compound exhibits unique self-assembly properties:

-

Hydrogel Formation :

Unlike its isomer H-Ile-Phe-OH, this dipeptide does not self-assemble into stable hydrogels due to steric effects from valine’s β-branched side chain . -

pH-Dependent Aggregation :

Forms β-sheet structures in aqueous solutions at neutral pH, driven by hydrophobic interactions and hydrogen bonding .

Biological Redox Interactions

While not directly studied for this compound, related peptides participate in enzymatic redox processes:

Applications De Recherche Scientifique

H-Val-Phe-OH (Valylphenylalanine) is a dipeptide with reported biocompatible polymers, finding applications across scientific research, drug development, and biotechnology . This compound, composed of valine (Val) and phenylalanine (Phe), has a chemical structure that facilitates interactions with biological targets, influencing binding affinity and specificity to various receptors and enzymes.

Scientific Research Applications

- Peptide Synthesis: this compound serves as a building block in the synthesis of more complex peptide chains, making it an ideal candidate for constructing these chains.

- Pharmaceutical Development: Peptides synthesized using this compound are essential for developing new therapeutic agents that target specific biological pathways.

-

Research Studies: It is frequently used in studies that explore peptide interactions and stability.

Application Area Description Pharmaceutical Development Utilized to create peptide-based drugs. Research Studies Investigates peptide interactions and stability.

Drug Development

- Overview: this compound is instrumental in designing peptide-based drugs, particularly those aimed at enhancing treatment efficacy through targeted biological pathways.

-

Case Study: Peptides incorporating this compound have demonstrated improved binding affinity to specific receptors involved in disease mechanisms, leading to better therapeutic outcomes.

Drug Type Mechanism of Action Efficacy Peptide-based drugs Target specific biological pathways Enhanced therapeutic outcomes

Biotechnology

- Overview: In the biotechnology sector, this compound is utilized for producing recombinant proteins and enzymes.

-

Applications:

- Diagnostics: Aids in the development of diagnostic tools by facilitating the production of specific proteins.

- Therapeutics: Plays a role in creating enzymes that are critical for various therapeutic applications.

Application Area Description Diagnostics Development of tools for disease identification. Therapeutics Creation of enzymes for treatment applications.

Other Potential Applications

-

Immunosuppressive Properties: Research indicates this compound has immunosuppressive capabilities, with modifications in peptide structure altering their immunosuppressive potency. Analogs have exhibited stronger suppression than traditional immunosuppressants. The mechanism of action often involves the inhibition of pro-inflammatory cytokines during immune responses.

- In Vitro Studies : this compound effectively inhibited lymphocyte proliferation in response to mitogens, evidenced by reduced cell division rates compared to control groups.

- In Vivo Models : Showed significant reductions in inflammation markers during induced immune responses in animal models. In carrageenan-induced footpad edema tests, the peptide exhibited anti-inflammatory effects, suggesting its potential use in treating autoimmune diseases.

-

Cosmetic Formulations: this compound has found its way into cosmetic products due to its potential skin benefits. It is believed to promote collagen synthesis and improve skin hydration and elasticity.

Cosmetic Benefit Mechanism Skin Elasticity Improvement Promotes collagen synthesis. Anti-aging Properties Enhances skin hydration and elasticity.

Mécanisme D'action

H-VAL-PHE-OH exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity and influence cellular signaling pathways. For example, it may act as a substrate for certain enzymes, leading to the production of bioactive peptides .

Comparaison Avec Des Composés Similaires

L-valyl-L-tyrosine: Another dipeptide with similar properties but different biological activities.

L-leucyl-L-phenylalanine: Similar in structure but with different amino acid composition.

L-valyl-L-tryptophan: A dipeptide with distinct chemical and biological properties.

Uniqueness: H-VAL-PHE-OH is unique due to its specific combination of L-valine and L-phenylalanine, which imparts distinct chemical and biological properties. Its biocompatibility and versatility in various applications make it a valuable compound in scientific research .

Activité Biologique

H-VAL-PHE-OH, a dipeptide composed of valine (Val) and phenylalanine (Phe), has garnered attention in the field of biochemistry for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a dipeptide with the following structure:

The synthesis of this compound can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase methods. SPPS allows for high yield and purity, making it a preferred method for synthesizing peptides. For example, a study demonstrated that using unprotected amino acids in SPPS resulted in a yield of 95% without detectable epimerization .

Protease Inhibition

One of the notable biological activities of this compound is its potential as a protease inhibitor. Research indicates that peptide aldehydes related to this compound exhibit potent inhibitory activity against cysteine proteases such as cathepsins B and L. These proteases are involved in various physiological processes, including protein degradation and immune response modulation . The half-life of these peptide aldehydes under physiological conditions supports their stability and activity, making them promising candidates for therapeutic applications.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Dipeptides containing aromatic amino acids like phenylalanine have been shown to influence neurodegenerative processes. For instance, studies suggest that phenylalanine-rich peptides can modulate amyloid-beta aggregation, which is implicated in Alzheimer's disease . The presence of valine may enhance these effects by promoting hydrophobic interactions within the peptide structure.

Case Study 1: Inhibition of Amyloid Aggregation

A study focusing on the aggregation behavior of phenylalanine-containing peptides revealed that this compound could inhibit amyloid fibril formation. The research utilized techniques such as circular dichroism (CD) and transmission electron microscopy (TEM) to analyze the aggregation states of peptides in solution. Results indicated that this compound significantly reduced fibril formation compared to control peptides .

Case Study 2: Antioxidant Activity

In another investigation, this compound was assessed for its antioxidant properties. Using assays to measure radical scavenging activity, the compound demonstrated significant capacity to neutralize free radicals. This suggests potential applications in mitigating oxidative stress-related diseases .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing protease inhibition and neuroprotective effects. The following table summarizes key findings related to its biological activities:

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNDXQBALKCYSZ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959966 | |

| Record name | Valylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-92-1 | |

| Record name | Valylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.